tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol
Brand Name: Vulcanchem
CAS No.: 81569-16-6
VCID: VC5125495
InChI: InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2
SMILES: C1C2CC1C3=CC=CC=C3C2O
Molecular Formula: C11H12O
Molecular Weight: 160.216

tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol

CAS No.: 81569-16-6

Cat. No.: VC5125495

Molecular Formula: C11H12O

Molecular Weight: 160.216

* For research use only. Not for human or veterinary use.

tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol - 81569-16-6

Specification

CAS No. 81569-16-6
Molecular Formula C11H12O
Molecular Weight 160.216
IUPAC Name tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol
Standard InChI InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2
Standard InChI Key CWIIBLHOCKBXSQ-UHFFFAOYSA-N
SMILES C1C2CC1C3=CC=CC=C3C2O

Introduction

Structural Analysis and Molecular Characteristics

The compound’s IUPAC name, tricyclo[7.1.1.0²,⁷]undeca-2,4,6-trien-8-ol, defines its bridged bicyclic system. The numbering scheme indicates:

  • A 7-membered ring bridged to two 1-membered rings (denoted by the [7.1.1] prefix).

  • Fusion at positions 2 and 7 (0²,⁷), creating a norbornene-like architecture.

  • Three conjugated double bonds at positions 2, 4, and 6.

  • A hydroxyl group (-OH) at position 8.

Molecular Formula and Weight

  • Molecular formula: C₁₁H₁₂O .

  • Molecular weight: 160.2124 g/mol .

  • SMILES: OC1C2CC(C2)c2c1cccc2 , which clarifies the hydroxyl group’s position on the central bridgehead carbon.

Stereochemical Considerations

Synthetic Routes and Methodologies

Cycloaddition Approaches

Metin Balci’s work on related tricyclo compounds highlights the utility of Diels-Alder reactions for constructing fused rings. For example, cycloheptatriene derivatives react with dienophiles like 1,3-diketones under Mn(OAc)₃ catalysis to form tricyclic systems . Adapting this method, the target compound could hypothetically arise from the cycloaddition of a suitably functionalized diene and dienophile, followed by oxidation to introduce the hydroxyl group.

Oxidative Functionalization

A related compound, 8-oxatricyclo[7.1.1.0²,⁷]undeca-2,4,6-triene-1-carboxylic acid (CID 163321411), features an oxygen atom and carboxylic acid group . Its synthesis via epoxidation or Baeyer-Villiger oxidation suggests that similar strategies could introduce oxygen functionalities into the parent hydrocarbon.

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointNot reported
DensityNot reported
SolubilityLikely polar organic solvents (e.g., DMSO, ethanol)Inference
pKa (hydroxyl group)Estimated ~10 (similar to phenol)Analogous data

The compound’s conjugated π-system suggests UV-Vis absorption in the 250–300 nm range, amenable to spectroscopic analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • Olefinic protons (δ 5.5–6.5 ppm, multiplet).

    • Bridgehead protons (δ 2.0–3.0 ppm, multiplet).

    • Hydroxyl proton (δ 1.5–2.5 ppm, broad singlet).

  • IR: Strong O-H stretch (~3200 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .

Mass Spectrometry

  • Predicted m/z: 160.21 (M⁺), with fragmentation patterns reflecting loss of H₂O (m/z 142) and sequential ring-opening .

Challenges and Future Directions

Current limitations include:

  • Synthetic accessibility: No published protocols directly yield the compound.

  • Stability data: Unknown susceptibility to oxidation or ring-opening.

  • Biological profiling: Toxicity and pharmacokinetic studies are absent.

Future work should prioritize catalytic asymmetric synthesis to access enantiomerically pure forms, leveraging methodologies from Balci’s stereoselective syntheses .

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